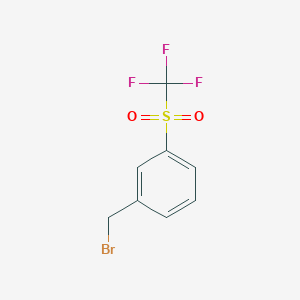

1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene

Description

The exact mass of the compound 3-(Trifluoromethylsulfonyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866208-07-3 | |

| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene chemical properties

An In-depth Technical Guide to 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene for Advanced Chemical Synthesis

This guide provides an in-depth analysis of this compound, a versatile bifunctional reagent increasingly utilized in the fields of medicinal chemistry and advanced materials science. We will move beyond a simple recitation of properties to explore the causal relationships between its unique structure and its reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound, with CAS Number 866208-07-3, is a compound distinguished by two key functional groups strategically positioned on a benzene ring: a highly reactive bromomethyl group and a powerfully electron-withdrawing trifluoromethylsulfonyl (triflone) group. This specific meta-substitution pattern is critical to its utility, defining its reactivity and the physicochemical properties it imparts to derivative molecules.

The trifluoromethyl group is a well-established pharmacophore in modern drug design. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[1] The triflone group (–SO₂CF₃) is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the adjacent bromomethyl group.[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 866208-07-3 | [2] |

| Molecular Formula | C₈H₆BrF₃O₂S | N/A |

| Molecular Weight | 303.1 g/mol | [2] |

| InChI Key | CSEJNPDLDAEZQZ-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Characterization

Validating the structure and purity of this compound is paramount. The following spectroscopic signatures are characteristic of the compound:

-

¹H NMR: The proton spectrum will feature two key regions. A singlet corresponding to the two benzylic protons of the -CH₂Br group, typically found in the range of 4.5-4.8 ppm. The aromatic region will show complex multiplets between 7.5 and 8.2 ppm, consistent with a 1,3-disubstituted benzene ring.

-

¹⁹F NMR: A sharp singlet will be observed, characteristic of the -SO₂CF₃ group, confirming the presence of the triflone moiety.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for bromine-containing compounds.[2]

Synthesis Protocol: A Validated Approach

The most direct and high-yielding synthesis involves the bromination of the corresponding benzylic alcohol. This method is efficient and selective for the benzylic position, even in the presence of the strongly deactivating triflone group.[2]

Protocol: Bromination of 3-(Trifluoromethylsulfonyl)benzyl alcohol[2]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethylsulfonyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Causality Note: PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete conversion.

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding the mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Validation: The resulting crude product can be purified by column chromatography on silica gel. The purity and identity of the final product, this compound, should be confirmed by NMR and MS as described above. An isolated yield of approximately 91% can be expected with this protocol.[2]

The Cornerstone of Reactivity: An Exceptionally Electrophilic Benzylic Carbon

The primary utility of this reagent stems from the high reactivity of its benzylic carbon towards nucleophilic attack. This reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of the meta-positioned trifluoromethylsulfonyl group.

The -SO₂CF₃ group pulls electron density away from the aromatic ring, which in turn withdraws density from the benzylic carbon of the -CH₂Br group. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally strong electrophile. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[2]

Caption: Electronic influence of the -SO₂CF₃ group on reactivity.

Core Application: Sₙ2 Reactions for Molecular Elaboration

This enhanced electrophilicity makes this compound an ideal substrate for reaction with a wide range of nucleophiles, including amines, thiols, cyanides, and azides.[2] This allows for the straightforward introduction of the 3-(trifluoromethylsulfonyl)benzyl moiety into other molecules.

Workflow: General Protocol for Nucleophilic Substitution

This protocol provides a self-validating system for reacting the title compound with a generic nucleophile (Nu:⁻).

Caption: General workflow for Sₙ2 reactions.

-

Causality and Self-Validation: The use of a slight excess of the nucleophile ensures complete consumption of the electrophilic reagent. The reaction progress is monitored by a reliable analytical technique like TLC or LC-MS until the starting material is no longer detected. A standard aqueous workup removes inorganic salts and the polar solvent, followed by chromatographic purification to yield the pure product, which is then definitively identified.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound is a powerful building block for constructing complex molecules with therapeutic potential.

-

Lead Compound Development: Research has shown that this compound itself exhibits toxicity against certain cancer cell lines. This suggests its potential as a starting point or lead compound for developing novel anticancer drugs, where the trifluoromethylsulfonyl group may enhance binding to biological targets like critical enzymes involved in cell proliferation.[2]

-

Scaffold for Targeted Covalent Inhibitors: The reactive bromomethyl group is an ideal "warhead" for creating targeted covalent inhibitors. By incorporating this molecule into a larger structure that provides binding affinity for a specific protein, the bromomethyl group can form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or histidine) in the protein's active site, leading to irreversible inhibition.

-

Linker Chemistry: In the development of complex therapeutics like peptide drugs or antibody-drug conjugates (ADCs), bifunctional linkers are essential. The reactivity of the bromomethyl group with thiols is particularly relevant for conjugating molecules to cysteine residues in peptides and proteins.[3]

Materials Science

The defined geometry and functional handles of this molecule lend themselves to the construction of highly ordered materials.

-

Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized organic linker in the synthesis of MOFs. The triflone group can influence the electronic properties and pore environment of the resulting framework, making it potentially useful for applications in gas storage and separation.[2]

-

Single-Atom Catalysts (SACs): The structure is suitable for developing advanced catalysts where the functional groups can help anchor and stabilize single metal atoms, leading to catalysts with high efficiency and selectivity.[2]

Safety and Handling Protocols

Due to its reactivity, this compound must be handled with appropriate care. It is classified as a substance that causes severe skin burns and serious eye damage.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste disposal facility.

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered tool for molecular design. The synergy between the leaving group potential of the bromine and the powerful electronic activation provided by the meta-triflone substituent makes it an exceptionally potent electrophile for Sₙ2 reactions. This predictable and robust reactivity, combined with the favorable properties imparted by the trifluoromethylsulfonyl group, ensures its continued and expanding role in the discovery of new therapeutics and the design of novel materials.

References

-

Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Walczak, M., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC. Retrieved from [Link]

Sources

Spectral Analysis of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene.

This guide provides a detailed analysis of the spectral data for the versatile chemical intermediate, this compound. This compound is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive bromomethyl group and a strongly electron-withdrawing trifluoromethylsulfonyl moiety. Understanding its spectral signature is crucial for synthesis verification, reaction monitoring, and quality control.

Molecular Structure and Properties

This compound possesses a molecular weight of 303.1 g/mol . The trifluoromethylsulfonyl group significantly influences the electronic properties of the benzene ring, enhancing the electrophilicity of the benzylic carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.5 - 8.2 | Multiplet | 4H |

| -CH₂ Br | ~4.5 | Singlet | 2H |

The aromatic protons will appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing trifluoromethylsulfonyl group. The specific splitting pattern will be complex due to meta- and ortho-coupling. The benzylic protons of the -CH₂Br group are expected to appear as a sharp singlet around 4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ar-C | 125 - 145 |

| -C H₂Br | ~32 |

| -C F₃ | ~120 (quartet) |

The aromatic carbons will resonate in the 125-145 ppm range. The carbon of the bromomethyl group will be found further upfield, around 32 ppm. The trifluoromethyl carbon will appear as a quartet around 120 ppm due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-F (trifluoromethyl) | 1300 - 1100 | Strong |

| C-Br | 700 - 500 | Medium to Strong |

The IR spectrum will be characterized by strong absorptions corresponding to the S=O stretching of the sulfonyl group and the C-F stretching of the trifluoromethyl group. Aromatic C=C stretching bands and C-H stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion: The molecular ion peak (M⁺) for this compound is expected at m/z 302 and 304 with an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation, providing structural information.

Caption: Plausible mass spectrometry fragmentation of the title compound.

One of the primary fragmentation pathways would involve the loss of a bromine radical to form a stable benzylic carbocation at m/z 223. Another significant fragmentation could be the loss of the trifluoromethylsulfonyl radical, leading to a fragment at m/z 170/172.

Experimental Protocols

Accurate spectral data acquisition requires standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-400).

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and purity assessment of this compound. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, offer a valuable reference for researchers working with this important synthetic intermediate. Experimental verification of this data is crucial for confirming the identity and purity of the compound in any research or development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving this compound. The guide details the molecular characteristics influencing solubility, offers predicted solubility profiles in a range of common organic solvents, and provides a rigorous, step-by-step protocol for the experimental determination of its solubility.

Introduction: Understanding the Significance of this compound

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide and a strongly electron-withdrawing trifluoromethylsulfonyl group, makes it a versatile building block for the introduction of the 3-(trifluoromethylsulfonyl)benzyl moiety into a variety of molecular scaffolds. This moiety is of particular importance in medicinal chemistry, where the trifluoromethylsulfonyl group can enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1][2] The compound's utility is underscored by its role as an electrophile in substitution reactions, where the bromide acts as an excellent leaving group, facilitated by the electron-withdrawing nature of the trifluoromethylsulfonyl group that enhances the electrophilicity of the benzylic carbon.[1]

The successful application of this compound in any synthetic protocol is fundamentally dependent on its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification, and ensuring the overall efficiency and scalability of the process. This guide addresses the critical need for a deeper understanding of the solubility of this compound, providing both theoretical predictions and a practical framework for its experimental determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound, presented below, provides key insights into its expected solubility behavior.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic core.

-

Trifluoromethylsulfonyl Group (-SO2CF3): This is a very strong electron-withdrawing group and is highly polar. The presence of the sulfonyl group introduces significant dipole character to the molecule.

-

Bromomethyl Group (-CH2Br): This group is moderately polar and is a reactive site for nucleophilic substitution.[1]

The combination of a nonpolar aromatic ring with two polar functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar aprotic and some polar protic solvents.

Predicted Solubility Profile

Based on its structure, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF can effectively solvate the polar trifluoromethylsulfonyl and bromomethyl groups. |

| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of strong dipole-dipole interactions with the solute. | |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile's polarity should be sufficient to dissolve the compound, although perhaps to a lesser extent than DMF or DMSO. | |

| Acetone | Moderate | Acetone's moderate polarity may allow for reasonable solubility. | |

| Polar Protic | Methanol | Low to Moderate | While polar, the ability of methanol to hydrogen bond may not be as effective in solvating the non-hydrogen bonding solute as the dipole-dipole interactions of aprotic solvents. The nonpolar benzene ring will also limit solubility. |

| Ethanol | Low to Moderate | Similar to methanol, but with a slightly larger nonpolar alkyl chain, which may slightly improve interaction with the benzene ring but decrease overall solvating power for the polar groups. | |

| Nonpolar | Hexane | Very Low | The significant polarity of the trifluoromethylsulfonyl and bromomethyl groups will make it very difficult for the nonpolar hexane to effectively solvate the molecule. |

| Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the benzene ring of the solute, potentially leading to slightly better solubility than in aliphatic nonpolar solvents. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and is often a good solvent for a wide range of organic compounds, including those with polar functional groups. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a versatile solvent that should be capable of dissolving the compound. | |

| Ethers | Diethyl Ether | Low to Moderate | The ether functionality provides some polarity, but the overall nonpolar character of the diethyl ether molecule may limit its ability to dissolve a compound with such a highly polar sulfonyl group. |

| Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and is generally a better solvent for a wider range of compounds. It is expected to be a reasonable solvent for this compound. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific quantitative solubility data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant across the later time points.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid material. This step is crucial to avoid transferring solid particles during the next step.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (0.22 µm) that is chemically compatible with the solvent to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling Considerations

This compound is a reactive and potentially hazardous chemical.[4] The following safety precautions should always be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior. The compound is anticipated to be most soluble in polar aprotic solvents such as DMF and DMSO, with moderate solubility in chlorinated solvents like DCM and THF. Its solubility in nonpolar and polar protic solvents is expected to be limited.

For researchers and drug development professionals, the provided experimental protocol offers a robust and validated method for the precise determination of this compound's solubility in any solvent of interest. By combining theoretical understanding with rigorous experimental practice, scientists can effectively harness the synthetic potential of this compound, optimizing reaction conditions and paving the way for new discoveries in medicine and materials science.

References

-

PubChem. 1-(Bromomethyl)-3-(trifluoromethyl)benzene. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

hazards and safety precautions for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene

An In-depth Technical Guide to the Hazards and Safe Handling of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for this compound (CAS No. 866208-07-3), a compound utilized in laboratory-scale chemical synthesis.[1]

Compound Profile and Physicochemical Data

This compound is a mono-constituent substance used for scientific research and development.[1] Its chemical structure is characterized by a benzene ring substituted with a bromomethyl group and a trifluoromethylsulfonyl group. This specific arrangement of functional groups dictates its reactivity and associated hazards.

| Property | Value | Source |

| Chemical Name | This compound | SynQuest Labs[1] |

| Synonyms | 3-(Bromomethyl)(trifluoromethylsulfonyl)benzene | SynQuest Labs[1] |

| CAS Number | 866208-07-3 | SynQuest Labs[1] |

| Molecular Formula | C₈H₆BrF₃O₂S | SynQuest Labs[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous and requires stringent safety controls. The primary dangers are its corrosive nature and its potential to cause respiratory irritation.[1] It is also a lachrymator, meaning it can cause tearing of the eyes.[1]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |

| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage | Danger | Corrosion |

| Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Data sourced from the SynQuest Laboratories Safety Data Sheet.[1]

Reactivity and Toxicological Profile

Causality of Reactivity: The hazardous nature of this compound is a direct result of its molecular structure. The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the benzylic carbon (the carbon of the -CH₂Br group).[2] Consequently, the bromide ion becomes an excellent leaving group, making the molecule highly reactive towards nucleophiles.[2] This inherent reactivity is the mechanistic reason it is corrosive to biological tissues and incompatible with certain chemical classes.

Toxicological Summary:

-

Inhalation: The material is destructive to the tissues of the mucous membranes and the upper respiratory tract.[1] Inhalation may cause symptoms such as coughing, shortness of breath, headache, and nausea.[1]

-

Skin Contact: Causes severe skin burns.[1] The compound can produce inflammation, and contact with open cuts or abraded skin should be strictly avoided to prevent systemic entry.[3]

-

Eye Contact: Causes serious eye damage.[1] Immediate and prolonged rinsing is critical upon exposure.

-

Ingestion: While not classified for acute oral toxicity, ingestion is expected to cause severe damage to the gastrointestinal tract due to the compound's corrosive nature.[1][4] Do NOT induce vomiting if swallowed.[1]

Incompatible Materials:

-

Strong Bases: Due to its high electrophilicity, the compound will react readily with strong bases, which are typically strong nucleophiles.[1][2]

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to a vigorous, potentially hazardous reaction.[1]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for safe handling.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, specifically a certified chemical fume hood.[1]

-

Emergency Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent any direct contact.[5]

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face | Chemical safety goggles and a full-face shield. | 29 CFR 1910.133 | To protect against splashes and vapors causing severe eye damage.[1] |

| Hand | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile). | 29 CFR 1910.138 | To prevent severe skin burns upon contact.[1][3] |

| Body | Flame-retardant, chemical-resistant lab coat and additional protective clothing as needed. | N/A | To protect skin from accidental splashes.[1] |

| Footwear | Closed-toe safety shoes. | 29 CFR 1910.136 | To protect feet from spills.[1] |

| Respiratory | Not required under normal use in a fume hood. Use a NIOSH-approved respirator in case of inadequate ventilation. | 29 CFR 1910.134 | To prevent respiratory tract irritation from vapors or aerosols.[1] |

Workflow for Safe Handling: The following workflow illustrates the critical steps for safely handling the reagent, from preparation to disposal.

Emergency Procedures

In case of accidental exposure, immediate and decisive action is critical.

First-Aid Measures:

-

General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.[1]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and call a POISON CENTER or doctor immediately.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing.[1] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[1] Immediately call a POISON CENTER or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]

-

If Swallowed: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]

Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads the contaminant.

-

Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.

-

Contain: Prevent the spill from entering drains or waterways.[3]

-

Absorb: For minor spills, contain and absorb the material with an inert, non-combustible absorbent material like vermiculite or sand.[3]

-

Collect: Carefully collect the absorbed material and residues into a labeled, sealable container for hazardous waste disposal.[3]

-

Decontaminate: Wash the spill area thoroughly.

-

Dispose: Dispose of the waste container through a licensed hazardous waste disposal service.[1]

Storage and Disposal

Storage Conditions: Proper storage is crucial to maintain the stability of the chemical and prevent accidents.

-

Store in a dry, cool, and well-ventilated area.[1]

-

Keep the container tightly closed when not in use.[1]

-

The substance is light-sensitive; store in an opaque or dark container, protected from light.[1]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[1]

Disposal Considerations: Waste generated from this substance is considered hazardous.

-

All waste must be handled in accordance with local, state, and federal regulations.[3]

-

Dispose of contents and containers to an approved waste disposal plant.[1]

-

The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

-

Do not allow the product to enter drains or waterways.[3]

References

-

1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061. PubChem, National Center for Biotechnology Information. [Link]

-

CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Chemsrc. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]

-

Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry. YouTube. [Link]

-

Toxicological Profile for Benzene, Draft for Public Comment. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Methodological & Application

Application Notes and Protocols for SN2 Reactions with 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic utility of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a highly reactive electrophile valuable in the construction of complex organic molecules. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethylsulfonyl group, render it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This document will elucidate the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer practical guidance for researchers employing this versatile building block.

Introduction: The Synthetic Power of an Activated Benzyl Bromide

This compound is a benzylic bromide strategically functionalized with a trifluoromethylsulfonyl (-SO₂CF₃) group. This substituent exerts a profound influence on the molecule's reactivity. The -SO₂CF₃ group is one of the most strongly electron-withdrawing groups in organic chemistry, a property that significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes it an exceptional substrate for SN2 reactions, allowing for the facile introduction of a diverse array of functional groups under mild conditions.[1] The resulting substituted benzylsulfonyl scaffolds are of significant interest in medicinal chemistry and materials science, where the trifluoromethylsulfonyl moiety can impart desirable properties such as increased metabolic stability and lipophilicity.

Mechanistic Considerations: Why this Substrate Favors the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[2] Several factors make this compound an ideal substrate for this pathway:

-

Primary Benzylic Halide: The substrate is a primary halide, which minimizes steric hindrance around the electrophilic carbon, a critical factor for a successful SN2 reaction.[2]

-

Excellent Leaving Group: The bromide ion is a good leaving group, readily departing upon nucleophilic attack.

-

Enhanced Electrophilicity: The powerful electron-withdrawing nature of the meta-substituted -SO₂CF₃ group inductively pulls electron density from the benzene ring and, consequently, from the benzylic carbon. This creates a more pronounced partial positive charge on the target carbon, making it highly susceptible to nucleophilic attack.[1]

-

Benzylic System: The adjacent phenyl ring can stabilize the transition state of the SN2 reaction, further accelerating the reaction rate compared to simple alkyl halides.

While benzylic systems can also undergo SN1 reactions through a stable benzylic carbocation, the strong electron-withdrawing -SO₂CF₃ group destabilizes the formation of an adjacent positive charge. This electronic destabilization strongly disfavors the SN1 pathway and promotes the SN2 mechanism.

Below is a diagram illustrating the general SN2 mechanism with this substrate.

Caption: SN2 reaction mechanism.

Experimental Protocols

The following protocols are representative examples of SN2 reactions with this compound. These should be adapted based on the specific nucleophile, scale, and available laboratory equipment.

Safety Precautions: this compound is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 1-(Azidomethyl)-3-(trifluoromethylsulfonyl)benzene

This protocol is adapted from a procedure for a closely related substrate, 1-(bromomethyl)-3-(trifluoromethyl)benzene.[3] The azide functional group is a versatile precursor for the synthesis of amines via reduction.

Materials and Reagents:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and workup

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.).

-

Heat the reaction mixture to 90°C for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification by flash column chromatography on silica gel may be performed if necessary.

Protocol 2: Synthesis of [3-(Trifluoromethylsulfonyl)benzyl]triphenylphosphonium Bromide

This protocol describes the formation of a Wittig reagent, which is a valuable intermediate for the synthesis of alkenes from carbonyl compounds.[5]

Materials and Reagents:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Toluene or Tetrahydrofuran (THF), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene or THF.

-

Add triphenylphosphine (1.1 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 3-4 hours. A white precipitate should form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration and wash with cold toluene or THF to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the desired phosphonium salt.

Protocol 3: Synthesis of 3-(Trifluoromethylsulfonyl)benzyl Cyanide

This protocol outlines the synthesis of a benzyl cyanide derivative, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Materials and Reagents:

-

This compound

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and distillation

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in a mixture of ethanol and water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.

-

Add this compound (1.0 eq.) to the cyanide solution.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.[6]

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Summary of Reaction Parameters

| Nucleophile | Reagent | Solvent | Temperature | Typical Reaction Time | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | DMF | 90°C | 2 hours | Azide (-N₃) |

| Phosphine | Triphenylphosphine (PPh₃) | Toluene/THF | Reflux | 3-4 hours | Phosphonium Salt (-PPh₃⁺Br⁻) |

| Cyanide | Sodium Cyanide (NaCN) | Ethanol/Water | Reflux | 2-4 hours | Nitrile (-CN) |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Room Temp. to Reflux | 1-3 hours | Ether (-OCH₃) |

| Amine | Aniline | Base (e.g., K₂CO₃), DMF | 60-80°C | 4-6 hours | Secondary Amine (-NHPh) |

Troubleshooting

-

Low Yield:

-

Cause: Incomplete reaction.

-

Solution: Increase reaction time or temperature. Ensure reagents are pure and dry, especially the solvent.

-

Cause: Side reactions, such as elimination (E2).

-

Solution: Use a less sterically hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.

-

-

Formation of Impurities:

-

Cause: The starting material may contain impurities.

-

Solution: Purify the this compound by distillation or chromatography before use.

-

Cause: The product may be unstable under the reaction or workup conditions.

-

Solution: Perform the workup at a lower temperature and minimize exposure to acidic or basic conditions if the product is sensitive.

-

Experimental Workflow

The following diagram outlines a typical workflow for an SN2 reaction with this compound.

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable reagent for the synthesis of a wide range of organic compounds via SN2 reactions. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group activates the benzylic position towards nucleophilic attack, enabling efficient transformations under relatively mild conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this powerful synthetic building block in their drug discovery and materials science endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 8(19), 123-129. Retrieved from [Link]

- Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2).

-

Pearson. (2024). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Clark, J. (2015). The SN2 mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

PubChem. (n.d.). 1-(Bromomethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubMed Central. (2017). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (2015). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene as a Strategic Building Block for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene has emerged as a particularly valuable reagent, distinguished by a unique combination of high reactivity and profound property-modulating capabilities. This molecule incorporates two key functionalities on a benzene scaffold: a highly reactive bromomethyl group, which serves as a potent electrophilic handle for covalent bond formation, and a trifluoromethylsulfonyl (-SO₂CF₃) group, one of the most powerful electron-withdrawing and lipophilicity-enhancing moieties used in drug design.

This guide provides an in-depth exploration of this compound, detailing its strategic value, chemical reactivity, and practical applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block to accelerate their discovery programs, enhance compound properties, and generate novel intellectual property.

Molecular Profile and Strategic Value in Medicinal Chemistry

The utility of this compound stems directly from the distinct properties of its constituent functional groups. Understanding these contributions is key to its effective deployment in a drug discovery campaign.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

| Property | Value |

| CAS Number | 866208-07-3[1] |

| Molecular Formula | C₈H₆BrF₃O₂S[1] |

| Molecular Weight | 303.09 g/mol |

| Appearance | Off-white to yellow solid |

| Primary Hazard | Corrosive; Causes severe skin burns and eye damage[1] |

The Trifluoromethylsulfonyl (-SO₂CF₃) Group: A Bioisostere and Property Modulator

The trifluoromethylsulfonyl group is a cornerstone of this reagent's strategic importance. Its strong electron-withdrawing nature and steric bulk dramatically influence the physicochemical and pharmacological properties of a parent molecule.[2][3]

-

Enhanced Lipophilicity: The -SO₂CF₃ group significantly increases the lipophilicity (logP) of a molecule. This is a critical parameter for modulating cell membrane permeability and bioavailability, potentially improving a drug's ability to reach its biological target.[2][3]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[3] Incorporating this group can block metabolic hotspots, thereby increasing the half-life and reducing the required therapeutic dose of a drug candidate.[3]

-

Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the -SO₂CF₃ moiety can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. This allows for fine-tuning of a compound's ionization state at physiological pH, which in turn affects solubility, receptor binding, and pharmacokinetic properties.

-

Target Binding Interactions: The highly polarized -SO₂CF₃ group can engage in unique, non-covalent interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding with the sulfonyl oxygens.[4] This can lead to enhanced binding affinity and selectivity for the target protein.[4]

The concept of bioisosterism , where one functional group is replaced by another to create a new compound with similar biological activity but improved properties, is central to medicinal chemistry.[5][6] The trifluoromethylsulfonyl group can be considered a non-classical bioisostere for other groups like nitro or cyano groups, offering a distinct profile of electronics and lipophilicity.

Caption: Molecular structure and key functional regions.

Chemical Reactivity and Safe Handling

Enhanced Electrophilicity

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. Its reactivity is significantly enhanced compared to simple benzyl bromides.

Causality of Enhanced Reactivity:

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the departure step of the substitution reaction.[7]

-

Inductive Activation: The -SO₂CF₃ group exerts a powerful electron-withdrawing inductive effect across the benzene ring. This effect is relayed to the benzylic carbon, increasing its partial positive charge (δ+) and making it a much more attractive target for nucleophiles.[7] This results in faster reaction kinetics and allows reactions to proceed under milder conditions than with less-activated benzyl halides.

This heightened reactivity is crucial for its application, as it enables the alkylation of even weakly nucleophilic substrates.

| Compound | Relative Reactivity Rationale |

| Benzyl Bromide | Baseline reactivity. |

| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | More reactive than benzyl bromide due to the inductive effect of the -CF₃ group. |

| This compound | Highly reactive. The -SO₂CF₃ group is substantially more electron-withdrawing than -CF₃, leading to superior activation of the benzylic position.[7] |

Safety and Handling Protocols

As a highly reactive electrophile, this compound requires careful handling to ensure user safety and reagent integrity.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling), and safety glasses with side shields or chemical splash goggles.[1]

-

Corrosive Hazard: This material is classified as corrosive and causes severe skin burns and eye damage.[1] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The compound is also noted to be light-sensitive, so storage in an amber vial or in a dark location is recommended to prevent degradation.[1]

-

Waste Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[1]

Application Protocols: Synthesis of Drug-Like Scaffolds

The following protocols are generalized procedures that can be adapted for a wide range of nucleophiles. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Caption: A typical workflow for using the building block.

Protocol 1: N-Alkylation of a Heterocycle (e.g., 4-Phenylimidazole)

This procedure demonstrates the common use of the title compound to append the 3-(trifluoromethylsulfonyl)benzyl moiety to a nitrogen-containing heterocycle, a prevalent scaffold in drug discovery.

Scientific Rationale:

-

Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering. Dimethylformamide (DMF) is an alternative if solubility is an issue.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the imidazole nitrogen without causing decomposition of the electrophile. Stronger bases like sodium hydride (NaH) are generally not required due to the high reactivity of the building block and could promote side reactions.[1]

Materials:

-

4-Phenylimidazole (1.0 eq)

-

This compound (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the limiting reagent)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenylimidazole and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous acetonitrile via syringe. Stir the resulting suspension at room temperature for 10 minutes.

-

In a separate vial, dissolve this compound in a small amount of anhydrous acetonitrile.

-

Add the solution of the building block dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, it may be gently warmed to 40-50 °C.

-

Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃ and rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol (e.g., 3-Methoxyphenol)

This protocol outlines the synthesis of a diaryl ether linkage, a common motif in pharmacologically active compounds.

Scientific Rationale:

-

Base: Cesium carbonate (Cs₂CO₃) is often more effective for O-alkylation of phenols than K₂CO₃ due to the higher solubility of cesium phenoxides and the "cesium effect," which can accelerate Sₙ2 reactions.

-

Temperature: Phenols are generally less nucleophilic than imidazoles, so gentle heating may be required from the outset to achieve a reasonable reaction rate.

Materials:

-

3-Methoxyphenol (1.0 eq)

-

This compound (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous (0.1 M)

-

Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-methoxyphenol and cesium carbonate.

-

Add anhydrous DMF via syringe and stir the mixture at room temperature for 15 minutes.

-

Add this compound as a solid or as a solution in a minimal amount of DMF.

-

Heat the reaction mixture to 50-60 °C.

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether (or MTBE).

-

Separate the layers. Wash the organic layer with 1 M NaOH solution (to remove any unreacted phenol), then with water, and finally with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure diaryl ether product.

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides context for its purity and potential trace impurities. A common synthetic route involves the radical bromination of the corresponding toluene derivative, 1-methyl-3-(trifluoromethylsulfonyl)benzene.

This transformation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or light induction in the presence of a brominating agent such as N-bromosuccinimide (NBS). The selectivity for benzylic bromination over aromatic bromination is high under these conditions. A similar method is used for related compounds, employing reagents like N,N'-dibromo-5,5-dimethylhydantoin in acidic media.[7][8]

Representative Applications in Discovery Programs

The unique profile of this building block has led to its use in the synthesis of potential therapeutic agents. Research has indicated that derivatives of this compound show toxicity against certain cancer cell lines, positioning it as a valuable starting point for developing new anticancer drugs.[7] The trifluoromethylsulfonyl moiety is believed to enhance binding affinity to biological targets, potentially inhibiting enzymes critical for cellular proliferation.[7] Its application spans various therapeutic areas where modulation of lipophilicity, metabolic stability, and target engagement are key objectives.

References

-

1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . Drug Hunter. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central, National Institutes of Health. Available at: [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions . Wechem. Available at: [Link]

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. Google Patents.

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies . PubMed Central, National Institutes of Health. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. Available at: [Link]

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents. Google Patents.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 866208-07-3 | Benchchem [benchchem.com]

- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

Application Notes and Protocols for 1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene in Materials Science

Introduction: A Versatile Building Block for Advanced Materials

1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene is a unique aromatic compound distinguished by two key functional groups that render it highly valuable in the field of materials science. The bromomethyl group serves as a reactive site for nucleophilic substitution and polymerization, while the trifluoromethylsulfonyl (-SO₂CF₃) group, one of the strongest electron-withdrawing groups, profoundly influences the electronic properties of the molecule and any subsequent material it is incorporated into. This combination makes it an exceptional building block for the synthesis of functional polymers, the modification of surfaces to impart specific properties, and the creation of novel materials for electronic applications.

The pronounced electrophilicity of the benzylic carbon, enhanced by the potent inductive and resonance effects of the trifluoromethylsulfonyl group, makes the bromine atom an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for the facile introduction of this moiety into a wide range of polymeric and molecular structures. The presence of the -SO₂CF₃ group can impart desirable characteristics to materials, such as high thermal stability, enhanced solubility in organic solvents, and unique electronic and optical properties.

This guide provides detailed application notes and protocols for researchers and scientists interested in leveraging the properties of this compound for the development of advanced materials.

Key Properties for Materials Science Applications

| Property | Value/Description | Significance in Materials Science |

| CAS Number | 866208-07-3 | Unique identifier for chemical substance registration. |

| Molecular Formula | C₈H₆BrF₃O₂S | Provides the elemental composition. |

| Molecular Weight | 303.10 g/mol | Essential for stoichiometric calculations in synthesis. |

| Key Functional Groups | Bromomethyl (-CH₂Br), Trifluoromethylsulfonyl (-SO₂CF₃) | The -CH₂Br group is a versatile reactive handle for grafting and polymerization. The -SO₂CF₃ group is a strong electron-withdrawing moiety that modifies electronic properties and enhances stability. |

| Reactivity | Highly electrophilic benzylic carbon | Facilitates nucleophilic substitution reactions, making it an excellent building block for introducing the trifluoromethylsulfonylphenyl group.[1] |

Application in the Synthesis of Functional Polymers

The bifunctionality of this compound allows for its use as a monomer or a functionalizing agent in polymer synthesis. The incorporation of the trifluoromethylsulfonylphenyl moiety can significantly enhance the properties of polymers for various applications, including organic electronics and high-performance plastics.

Synthesis of Electron-Deficient Conjugated Polymers

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group makes this compound an ideal candidate for the synthesis of electron-deficient conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Protocol 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative

This protocol describes a plausible Gilch polymerization reaction to synthesize a PPV derivative incorporating the this compound moiety. The Gilch reaction is a well-established method for the synthesis of PPVs from α,α'-dihalo-p-xylenes.[2][3][4][5][6]

Reaction Scheme:

A schematic of the Gilch polymerization.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.1 M solution.

-

Base Solution Preparation: In a separate flame-dried Schlenk flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF.

-

Polymerization: Cool the monomer solution to 0 °C in an ice bath. To this stirred solution, add the potassium tert-butoxide solution (1.1 eq) dropwise over 30 minutes. A color change and increase in viscosity should be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation: After 24 hours, pour the viscous polymer solution into a beaker containing methanol (10x the volume of the reaction mixture) with vigorous stirring. The polymer will precipitate as a solid.

-

Purification: Collect the polymer by filtration, wash thoroughly with methanol, and then with water to remove any inorganic salts. The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone, followed by chloroform) to remove oligomers and unreacted monomer.

-

Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index. The structure can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The thermal properties can be assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.

Application in Surface Modification

The reactive bromomethyl group of this compound can be utilized to chemically graft this molecule onto various surfaces, thereby altering their properties. The introduction of the trifluoromethylsulfonylphenyl group can increase the surface's hydrophobicity, improve its thermal and chemical stability, and modify its electronic characteristics.

Protocol 2: Functionalization of a Gold Surface

This protocol outlines a method for the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface. This is a two-step process involving the synthesis of the corresponding thiol followed by SAM formation.

Reaction Scheme for Thiol Synthesis:

Synthesis of the corresponding thiol.

Part A: Synthesis of 3-(Trifluoromethylsulfonyl)benzyl mercaptan

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Isothiouronium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 3 hours.

-

Hydrolysis: After cooling to room temperature, add a solution of NaOH (2.5 eq) in water to the reaction mixture. Reflux the mixture for an additional 4 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water. Acidify the solution with dilute HCl to a pH of approximately 1-2.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Formation of a Self-Assembled Monolayer (SAM) on Gold

Materials:

-

3-(Trifluoromethylsulfonyl)benzyl mercaptan (from Part A)

-

Absolute ethanol

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

Procedure:

-

Substrate Cleaning: Clean the gold substrate by immersing it in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrate thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a 1 mM solution of 3-(trifluoromethylsulfonyl)benzyl mercaptan in absolute ethanol. Immerse the clean, dry gold substrate in this solution for 24 hours at room temperature.

-

Rinsing and Drying: After immersion, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules. Dry the substrate under a gentle stream of nitrogen.

Characterization: